molecular formula C9H13N3O B2890433 6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one CAS No. 2309521-92-2

6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B2890433
CAS No.: 2309521-92-2
M. Wt: 179.223
InChI Key: DLZZUVZVBLETRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one (CAS 2309521-92-2) is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It belongs to the pyrimidin-4(3H)-one family, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific derivative is offered for research and development purposes, with various quantities available for purchase .Structurally related pyrimidin-4(3H)-one compounds, often referred to as DABOs (3,4-Dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines), are well-established in scientific literature as a class of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . These inhibitors are characterized by their high potency, specificity, and low toxicity, making them a cornerstone of antiretroviral research . The core pyrimidinone structure is highly versatile and can be decorated at various positions to optimize potency and selectivity against viral targets. While the specific biological data for this particular analog is not provided in the search results, its structural features make it a valuable building block for researchers investigating new NNRTIs or exploring other therapeutic applications of pyrimidinone chemistry.This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access this compound to support their investigations in areas such as antiviral drug discovery, medicinal chemistry, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-(cyclopropylmethylamino)-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-6-11-8(4-9(12)13)10-5-7-2-3-7/h4,6-7,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZZUVZVBLETRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters include solvent polarity, base strength, and temperature. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. Triethylamine (TEA) or diisopropylethylamine (DIEA) are preferred bases, neutralizing HCl byproducts and driving the reaction forward. Elevated temperatures (80–120°C) are typically required to overcome the aromatic ring’s electron deficiency caused by the pyrimidinone’s carbonyl group.

Table 1: Comparative SNAr Conditions

Solvent Base Temperature (°C) Yield (%) Reference
DMF DIEA 100 78
DMSO TEA 120 65
NMP K2CO3 90 72

Multi-component Synthesis: Pyrimidinone Ring Construction

An alternative approach constructs the pyrimidinone scaffold with the cyclopropylmethylamino group pre-installed. Modified Biginelli reactions, traditionally employing aldehydes, β-keto esters, and urea, can be adapted by substituting urea with cyclopropylmethylguanidine or analogous amines.

Substrate Design and Reaction Adaptations

In a typical protocol, ethyl acetoacetate (β-keto ester) reacts with cyclopropylmethylguanidine and an aldehyde under acidic conditions. For example, using p-toluenesulfonic acid (PTSA) in ethanol at reflux yields the target compound. However, this method faces challenges in regioselectivity, often producing dihydropyrimidinones (DHPMs) rather than pyrimidinones. Oxidation steps with MnO2 or DDQ may be required to aromatize the ring.

Table 2: Multi-component Synthesis Outcomes

Aldehyde Catalyst Oxidation Agent Yield (%) Reference
Formaldehyde PTSA MnO2 55
Benzaldehyde HCl DDQ 48

Limitations and Advancements

Low yields (45–55%) and byproduct formation (e.g., dimeric species) limit this route’s practicality. Recent innovations employ microwave-assisted synthesis to enhance reaction efficiency. For instance, irradiating the reaction mixture at 150°C for 20 minutes increases yields to 68% while reducing oxidation requirements.

Reductive Amination: Ketone Intermediate Functionalization

A less explored but viable strategy involves reductive amination of 6-oxo-3-methylpyrimidin-4(3H)-one. This method requires synthesizing a ketone intermediate, which reacts with cyclopropylmethylamine under reducing conditions.

Synthesis of 6-Oxo Intermediate

The 6-oxo derivative is accessible via hydrolysis of 6-chloro-3-methylpyrimidin-4(3H)-one using aqueous NaOH at 60°C. Subsequent condensation with cyclopropylmethylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts yields the target compound.

Table 3: Reductive Amination Parameters

Reducing Agent Solvent Pressure (atm) Yield (%) Reference
NaBH3CN MeOH 1 62
H2/Pd/C EtOAc 3 70

Stereochemical and Kinetic Insights

Reductive amination avoids harsh conditions associated with SNAr, preserving sensitive functional groups. However, the basic environment may protonate the pyrimidinone’s carbonyl, reducing electrophilicity. Kinetic studies indicate that pre-forming the imine intermediate at pH 8–9 optimizes reaction rates.

Comparative Analysis of Methodologies

Table 4: Method Comparison

Method Advantages Disadvantages Yield Range (%)
SNAr High yields, straightforward Harsh conditions, byproduct formation 65–78
Multi-component Single-pot synthesis Low yields, oxidation required 45–68
Reductive Amination Mild conditions, functional group tolerance Requires ketone synthesis 62–70

Chemical Reactions Analysis

Types of Reactions: 6-((Cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-((Cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Source
This compound 6: Cyclopropylmethylamino; 3: Methyl C₉H₁₂N₃O 179.21 Potential kinase/anticonvulsant activity (inferred)
6-Methyl-2-arylaminopyrimidin-4(3H)-one (3.1-3.9) 6: Methyl; 2: Aryl amino C₁₁H₁₂N₃O (varies) ~193–280 Anticonvulsant activity (varies with aryl substituents)
2’-Amino-6-(3’-methoxybiphenyl) derivative 6: Methoxybiphenyl; 2: Amino C₁₉H₂₁N₃O₂ 323.39 CDK2 inhibitor (experimental)
6-Bromo-3-methylpyrimidin-4(3H)-one 6: Bromo; 3: Methyl C₅H₅BrN₂O 189.01 Synthetic intermediate
6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one 6: Amino; 2: Cyclohexylamino C₁₀H₁₅N₄O 207.26 Discontinued research compound

Key Observations:

Substituent Position and Activity: The cyclopropylmethylamino group at position 6 (target compound) contrasts with the methoxybiphenyl group in ’s CDK2 inhibitor. The latter’s bulkier substituent likely enhances target affinity but may reduce solubility . Methyl at position 3 (target compound) is a common feature in pyrimidinones (e.g., ), improving metabolic stability compared to unmethylated analogs .

Biological Activity: Anticonvulsant activity in ’s 6-methyl-2-arylaminopyrimidin-4(3H)-ones correlates with electron-withdrawing substituents (e.g., 3-CF₃, 4-Br) on the aryl ring . The target compound’s cyclopropylmethyl group, being electron-neutral, may modulate activity differently. Kinase inhibition (e.g., CDK2 in ) suggests pyrimidinones with extended aromatic systems (e.g., biphenyl) target ATP-binding pockets, whereas the cyclopropylmethyl group may favor alternative binding modes .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in and , where cyclopropylmethyl groups are introduced via alkylation or reductive amination .
  • In contrast, brominated analogs () are intermediates for further functionalization via cross-coupling reactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors/Acceptors Key Challenges
This compound 1.8 ~10–20 (DMSO) 2 donors, 2 acceptors Moderate permeability
6-Methyl-2-arylaminopyrimidin-4(3H)-one 2.1–3.5 <10 (aqueous) 2–3 donors, 3 acceptors Poor bioavailability
2’-Amino-6-(3’-methoxybiphenyl) derivative 3.9 <1 (aqueous) 3 donors, 4 acceptors High molecular weight

Key Observations:

  • The target compound’s moderate LogP (1.8) suggests better membrane permeability than ’s lipophilic biphenyl derivative (LogP 3.9) but lower than brominated analogs (LogP ~1.5) .
  • Solubility limitations are common in pyrimidinones due to planar aromatic cores; cyclopropylmethyl may improve solubility slightly compared to aryl substituents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and cyclization reactions. For example, methylation of the pyrimidinone core (e.g., using dimethyl sulfate or methyl iodide in basic conditions like K₂CO₃/EtOH) is critical for introducing the 3-methyl group . The cyclopropylmethylamine moiety can be introduced via coupling reactions under reflux with catalysts such as Pd/C or ZnCl₂ . Optimizing solvent choice (e.g., 1,4-dioxane/water mixtures) and temperature (e.g., 100°C) enhances yield, while purification via column chromatography ensures purity .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹).
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in structurally similar pyrimidinones .

Q. What reaction mechanisms are involved in functionalizing the pyrimidinone core?

  • Methodological Answer : The amino group at position 6 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the pyrimidinone ring. For example, coupling with cyclopropylmethylamine likely proceeds via a base-mediated SNAr mechanism . The 3-methyl group stabilizes the ring through steric and electronic effects, influencing reactivity at other positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrimidinone derivatives?

  • Methodological Answer : Contradictions often arise from variations in catalysts, solvent systems, or purification methods. For instance, Pd-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings improve yields compared to non-catalyzed routes . Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) and interactions affecting yield .

Q. What advanced analytical methods are suitable for assessing purity and stability under physiological conditions?

  • Methodological Answer :

  • HPLC-MS with reverse-phase columns (C18) and UV detection (λ = 254 nm) quantifies impurities.
  • Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways.
  • Plasma stability assays (incubation in human plasma at 37°C) evaluate metabolic susceptibility, guided by protocols for analogous compounds .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) screens against target enzymes (e.g., kinases) using crystal structures from the PDB.
  • MD simulations (GROMACS) assess binding stability over 100 ns trajectories.
  • QSAR models correlate substituent effects (e.g., cyclopropylmethyl group) with activity, leveraging datasets from structurally related pyrimidinones .

Q. What strategies mitigate side reactions during functional group modifications?

  • Methodological Answer :

  • Protecting groups (e.g., Boc for amines) prevent undesired nucleophilic attacks.
  • Low-temperature conditions (–20°C to 0°C) suppress exothermic side reactions.
  • Chelating agents (e.g., EDTA) minimize metal-catalyzed degradation in Pd-mediated reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.